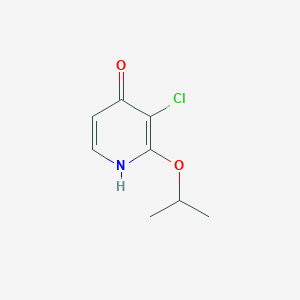
3-chloro-2-propan-2-yloxy-1H-pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-propan-2-yloxy-1H-pyridin-4-one is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and a propan-2-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-propan-2-yloxy-1H-pyridin-4-one typically involves the reaction of 3-chloropyridine-4-one with propan-2-ol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-chloro-2-propan-2-yloxy-1H-pyridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-chloro-2-propan-2-yloxy-1H-pyridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-chloro-2-propan-2-yloxy-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
3-chloro-2-methoxy-1H-pyridin-4-one: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
3-chloro-2-ethoxy-1H-pyridin-4-one: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
3-chloro-2-butoxy-1H-pyridin-4-one: Similar structure but with a butoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of 3-chloro-2-propan-2-yloxy-1H-pyridin-4-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propan-2-yloxy group can enhance its solubility and potentially improve its interaction with biological targets compared to other similar compounds.
属性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC 名称 |
3-chloro-2-propan-2-yloxy-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10ClNO2/c1-5(2)12-8-7(9)6(11)3-4-10-8/h3-5H,1-2H3,(H,10,11) |
InChI 键 |
UYGUTOUABXDZQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C(=O)C=CN1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)


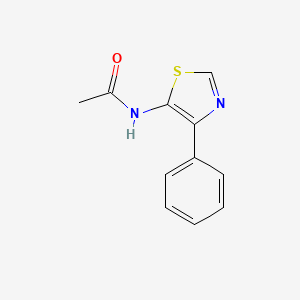
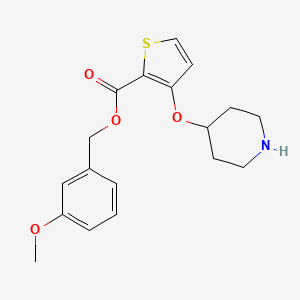
![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)
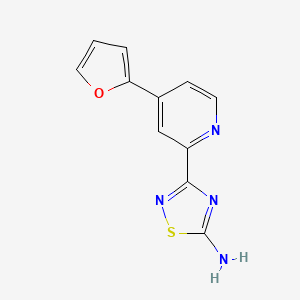
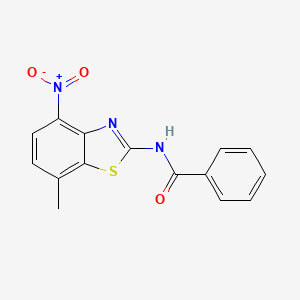
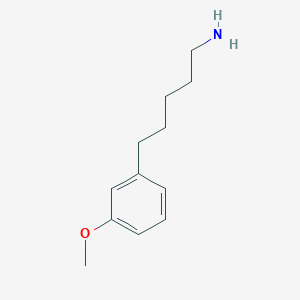
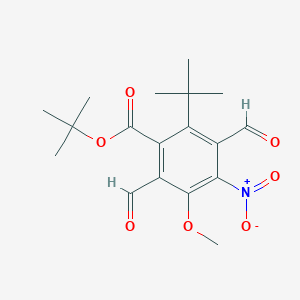
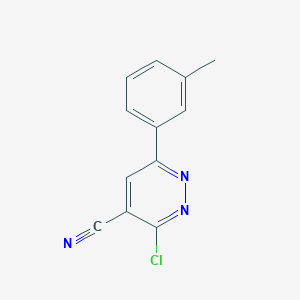

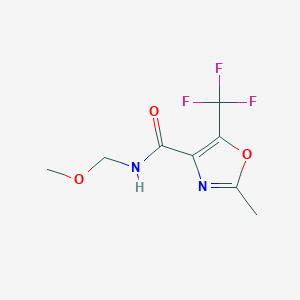
![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)
